molecular formula C7H11BrZn B13833199 Exo-2-norbornylzinc bromide 0.5m solut&

Exo-2-norbornylzinc bromide 0.5m solut&

Katalognummer: B13833199
Molekulargewicht: 240.4 g/mol
InChI-Schlüssel: JEXFPFZAWUXDFP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Exo-2-norbornylzinc bromide 0.5M solution is a specialized organozinc compound used in various chemical reactions. It is typically dissolved in tetrahydrofuran (THF) and has the empirical formula C7H11BrZn. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Exo-2-norbornylzinc bromide can be synthesized through the reaction of exo-2-norbornyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

C7H11Br+ZnC7H11ZnBr\text{C}_7\text{H}_11\text{Br} + \text{Zn} \rightarrow \text{C}_7\text{H}_11\text{ZnBr} C7​H1​1Br+Zn→C7​H1​1ZnBr

Industrial Production Methods: Industrial production of exo-2-norbornylzinc bromide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Exo-2-norbornylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: Reactions are typically carried out in an inert atmosphere, often under reflux conditions in THF or other suitable solvents.

Major Products: The major products formed from these reactions are typically substituted norbornane derivatives, depending on the nature of the nucleophile or coupling partner used.

Wissenschaftliche Forschungsanwendungen

Exo-2-norbornylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of exo-2-norbornylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

  • 2-Thienylzinc bromide
  • tert-Butylzinc bromide

Comparison: Exo-2-norbornylzinc bromide is unique due to its norbornyl structure, which imparts specific reactivity and steric properties. Compared to other organozinc compounds like 2-thienylzinc bromide and tert-butylzinc bromide, exo-2-norbornylzinc bromide offers distinct advantages in certain synthetic applications, particularly in the formation of strained ring systems and complex molecular architectures.

Eigenschaften

Molekularformel

C7H11BrZn

Molekulargewicht

240.4 g/mol

InChI

InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

JEXFPFZAWUXDFP-UHFFFAOYSA-M

Kanonische SMILES

C1CC2CC1C[CH-]2.[Zn+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.